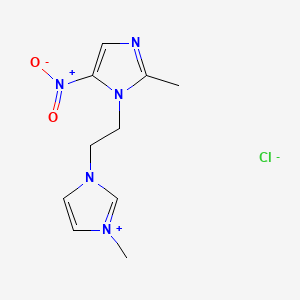

1-Methyl-3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)imidazolium chloride

Description

1-Methyl-3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)imidazolium chloride is an imidazolium-based ionic liquid featuring a nitroimidazole moiety linked via an ethyl group to the imidazolium core. The ethyl spacer between the two heterocycles may influence solubility and steric accessibility compared to direct aryl-linked analogs.

Properties

CAS No. |

96515-32-1 |

|---|---|

Molecular Formula |

C10H14ClN5O2 |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

2-methyl-1-[2-(3-methylimidazol-3-ium-1-yl)ethyl]-5-nitroimidazole;chloride |

InChI |

InChI=1S/C10H14N5O2.ClH/c1-9-11-7-10(15(16)17)14(9)6-5-13-4-3-12(2)8-13;/h3-4,7-8H,5-6H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

RDVCAGSIGHOWGJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC=C(N1CCN2C=C[N+](=C2)C)[N+](=O)[O-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methyl-5-nitro-1H-imidazole and 3-methyl-1H-imidazole.

Alkylation: The 2-methyl-5-nitro-1H-imidazole is alkylated with an appropriate alkylating agent to introduce the ethyl group.

Quaternization: The resulting intermediate is then quaternized with 3-methyl-1H-imidazole to form the final product, 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common techniques include:

Batch Reactors: Used for small-scale production.

Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

Amino Derivatives: Formed from the reduction of the nitro group.

Substituted Imidazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an antibacterial and antifungal agent.

Biological Studies: Used in studies to understand the mechanism of action of imidazole derivatives.

Industrial Applications: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride involves:

Molecular Targets: The compound targets bacterial enzymes and disrupts their function.

Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-Methyl-3-(3-triethoxysilylpropyl)imidazolium Chloride (IMI1Cl2)

- Structure : Contains a triethoxysilylpropyl group instead of the nitroimidazole-ethyl chain.

- Synthesis : Prepared via quaternization of 1-methylimidazole with (3-chloropropyl)triethoxysilane .

- Properties : The triethoxysilyl group enables covalent bonding to silica matrices, making it suitable for synthesizing mesoporous materials (e.g., SBA-15) .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Structure : Features a chloromethylphenyl substituent on the nitroimidazole core.

- Synthesis : Derived via chlorination of a hydroxymethyl precursor using SOCl₂ .

- Comparison : The phenyl group increases rigidity and lipophilicity compared to the target compound’s ethyl linker, which may reduce solubility in polar solvents.

1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole

- Structure : Includes a chloro-hydroxypropyl chain attached to the nitroimidazole.

- Applications : Likely used in pharmaceuticals, as similar nitroimidazole derivatives are employed in antiparasitic drugs (e.g., metronidazole analogs) .

- Comparison : The hydroxypropyl group introduces hydrogen-bonding capacity, whereas the target compound’s imidazolium chloride offers ionic character, enhancing solubility in aqueous environments.

Physicochemical and Functional Differences

Stability and Reactivity

- The nitro group in the target compound may confer sensitivity to reducing conditions, whereas IMI1Cl2’s triethoxysilyl group is hydrolytically stable but reactive toward silica surfaces .

- The chloromethyl group in ’s compound is highly reactive, enabling further derivatization, while the target’s ethyl linker offers moderate flexibility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.